2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide
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Overview
Description
“2-(2-(4-Methyl-2-phenylthiazol-5-yl)acetamido)benzamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazoles have been found to undergo various chemical reactions . For instance, 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthetic Methodology
- Synthesis Techniques : A study by Cativiela et al. (1986) detailed alternative procedures for synthesizing methyl Z-2-acetamido(or benzamido)-3-aryl-2-butenoates, highlighting stereo-specific reactions and homologation processes Cativiela, M. D. D. D. Villegas, & E. Nelendez, 1986.
Antimicrobial Activity
- Antimicrobial and Antifungal Properties : A series of novel compounds with structures related to the targeted molecule demonstrated broad-spectrum activity against Candida species, showcasing their potential as antimicrobial agents Özlem Temiz‐Arpacı, A. Özdemir, I. Yalcin, I. Yildiz, E. Akı-Şener, & N. Altanlar, 2005.
Anticancer Evaluation
- Anticancer Activity : Compounds related to the targeted molecule have been synthesized and evaluated for their anticancer activity, with some showing promising results against various cancer cell lines Salahuddin, M. Shaharyar, A. Mazumder, & M. Ahsan, 2014.
Drug-likeness Prediction
- ADME Properties and Drug-likeness : Pandya et al. (2019) synthesized a library of compounds to investigate their in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activity, revealing excellent drug-likeness properties K. Pandya, B. Dave, Rajeshri J Patel, & P. Desai, 2019.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that 2-aminothiazole anticancer agents have a target-specific advanced mechanism of action . They are considered valuable in the field of oncology-related drug discovery, containing DNA intercalating agents, apoptotic/angiogenesis and cytotoxic agents, inhibitors of multiple enzyme targets such as EGFR/VGFER kinase .
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
It is known that 2-aminothiazole derivatives have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Action Environment
It is known that the physicochemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental factors .
Future Directions
The development of new compounds related to the thiazole scaffold that act as drug molecules with lesser side effects is an active area of research . Future work could focus on the design and development of different thiazole derivatives, with an emphasis on improving their biological activities and reducing side effects .
properties
IUPAC Name |
2-[[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-12-16(25-19(21-12)13-7-3-2-4-8-13)11-17(23)22-15-10-6-5-9-14(15)18(20)24/h2-10H,11H2,1H3,(H2,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKPNONCJAKVBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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